molecular formula C18H21N3O2 B6964191 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide

Cat. No.: B6964191
M. Wt: 311.4 g/mol
InChI Key: OWTZVGFDKHLLQO-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core structure with a pyrrolidinone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-3-carboxylic acid, which undergoes a series of reactions including amide formation and cyclization to introduce the pyrrolidinone ring. The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .

Scientific Research Applications

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the pyrrolidinone ring may interact with proteins or enzymes, inhibiting their activity. This dual interaction can disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide is unique due to its combination of a quinoline core and a pyrrolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)21-11-14(9-16(21)22)20-17(23)13-8-12-6-4-5-7-15(12)19-10-13/h4-8,10,14H,9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTZVGFDKHLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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